BI-7273 -

BI-7273

Catalog Number: EVT-262007
CAS Number:
Molecular Formula: C20H23N3O3
Molecular Weight: 353.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

BI-7273 is a potent and selective inhibitor of the bromodomain of BRD9, a subunit of the chromatin remodeling SWI/SNF complex. [] It serves as a chemical probe to investigate the function of BRD9 within the SWI/SNF complex and its role in oncogenesis. [] BI-7273 is not a medication and its use is limited to in vitro and in vivo research settings. []

BI-9564

  • Compound Description: BI-9564 is a potent and selective inhibitor of the bromodomain of BRD9. It was developed alongside BI-7273 as a chemical probe to study the function of BRD9 in vitro and in vivo. [] BI-9564 has demonstrated antitumor activity in an AML xenograft model. []
  • Relevance: BI-9564 is structurally related to BI-7273, sharing a similar pyridinone-like scaffold. [] Both compounds were designed based on crystallographic information of their binding to the BRD9 bromodomain. [] Like BI-7273, BI-9564 is a valuable tool for investigating BRD9 bromodomain biology.

Adriamycin

  • Relevance: Studies have shown that BI-7273 can enhance the sensitivity of gastric cancer cells to Adriamycin. [] This suggests that combining BI-7273 with Adriamycin may allow for a reduction in the dosage of Adriamycin required for treatment, potentially mitigating its adverse effects. []

Cisplatin

  • Compound Description: Cisplatin is another widely used chemotherapeutic agent, commonly employed in the treatment of various cancers, including gastric cancer. [] Similar to Adriamycin, Cisplatin treatment can also lead to side effects and drug resistance. []
  • Relevance: Research has demonstrated that BI-7273 can enhance the sensitivity of gastric cancer cells to Cisplatin, similar to its effect with Adriamycin. [] This finding suggests that combining BI-7273 with Cisplatin might enable a reduction in Cisplatin dosage during treatment, potentially minimizing its adverse effects. []
Synthesis Analysis

The synthesis of BI-7273 involves multiple steps, beginning with the design of a new scaffold based on known BRD9 inhibitors. The compound was synthesized using various chemical reactions, including acylation and derivatization processes. Key methods include:

  • Fragment-Based Screening: Identifying initial hits that bind to BRD9.
  • Co-Crystallization: Analyzing the binding interactions between BI-7273 and BRD9 through crystallographic studies.
  • Medicinal Chemistry Optimization: Modifications were made to enhance selectivity and potency, such as substituting different functional groups on the core structure .

The synthesis process also involved evaluating the binding affinity of synthesized compounds through techniques like surface plasmon resonance (SPR) and differential scanning fluorimetry (DSF).

Molecular Structure Analysis

The molecular structure of BI-7273 can be characterized by its unique scaffold, which includes a keto-indolizine core that facilitates its interaction with BRD9. Structural data reveal:

  • Molecular Formula: C₁₄H₁₅N₃O₂
  • Molecular Weight: Approximately 255.29 g/mol
  • Binding Mode: The compound forms hydrogen bonds and hydrophobic interactions with key residues in the binding site of BRD9 .

Crystallographic studies have provided insights into its three-dimensional conformation and how it interacts at the molecular level with BRD9.

Chemical Reactions Analysis

BI-7273 undergoes various chemical reactions that enhance its efficacy as an inhibitor:

  • Acylation Reactions: Used to modify amine functionalities to improve binding affinity.
  • Derivatization: Involves the introduction of different substituents to optimize selectivity for BRD9 over other bromodomain proteins.
  • Co-Crystallization Studies: These reactions are critical for understanding how BI-7273 interacts with BRD9 at an atomic level, providing data on binding affinities and selectivity profiles .
Mechanism of Action

The mechanism of action for BI-7273 primarily involves its inhibition of BRD9's bromodomain function. By binding to the acetyl-lysine recognition site within BRD9, BI-7273 disrupts the interaction between BRD9 and acetylated histones or other acetylated proteins. This inhibition leads to altered gene expression patterns that can suppress tumor growth and promote apoptosis in cancer cells.

Key data points include:

  • Binding Affinity: The dissociation constant (K_d) for BI-7273 against BRD9 is reported at approximately 9 nM, indicating high potency .
  • Selectivity Profile: While it also interacts with BRD7, BI-7273 exhibits significantly higher selectivity for BRD9 compared to other bromodomain proteins .
Physical and Chemical Properties Analysis

BI-7273 displays several notable physical and chemical properties:

  • Solubility: It has moderate solubility in organic solvents, which is essential for its bioavailability.
  • Stability: The compound shows stability under physiological conditions, making it suitable for in vivo studies.
  • LogP Value: Predicted values range from 1.6 to 3.6, indicating favorable permeability characteristics across biological membranes .

These properties are critical for assessing its potential as a therapeutic agent.

Applications

BI-7273 has several scientific applications, particularly in cancer research:

  • Cancer Therapeutics: Its ability to selectively inhibit BRD9 makes it a candidate for developing treatments for cancers where BRD9 is implicated.
  • Epigenetic Research: As a chemical probe, it aids in understanding the role of bromodomains in gene regulation and epigenetic modifications.
  • Drug Development: BI-7273 serves as a template for designing new inhibitors targeting related bromodomain-containing proteins, expanding the therapeutic arsenal against various diseases linked to epigenetic dysregulation .
Introduction to BRD9 and Epigenetic Modulation

Bromodomain-Containing Proteins in Chromatin Remodeling

Bromodomains are evolutionarily conserved structural modules that recognize acetylated lysine residues on histone tails, serving as critical "readers" of epigenetic marks. These domains facilitate the recruitment of multiprotein complexes that alter chromatin architecture, thereby activating or repressing gene transcription. Within the mammalian genome, bromodomain-containing proteins are integral to ATP-dependent chromatin remodeling complexes, which dynamically regulate DNA accessibility. The switch/sucrose non-fermentable (SWI/SNF) family represents a major class of these remodelers, subdivided into canonical BAF (cBAF), polybromo-associated BAF (PBAF), and non-canonical BAF (ncBAF) complexes. Each complex variant possesses unique subunit compositions that dictate functional specificity in gene regulation, developmental processes, and cellular differentiation [4].

BRD9 as a Subunit of ncBAF Complexes: Structural and Functional Roles

Bromodomain-containing protein 9 (BRD9) is a defining and invariant subunit of the ncBAF complex (also termed GBAF), distinguished by its exclusion of BAF47, BAF57, and BAF180 subunits while incorporating BRD9 and GLTSCR1/1L. Unlike cBAF or PBAF complexes, ncBAF complexes exclusively form BAF155 homodimers and incorporate BAF60A. This unique assembly enables targeted localization to genomic regions enriched with CTCF binding sites and housekeeping genes. BRD9's bromodomain recognizes histone H3 lysine 27 acetylation (H3K27ac), positioning the ncBAF complex to regulate transcription initiation and elongation. Structural studies reveal that BRD9 stabilizes ncBAF interactions with chromatin, directing ATP-dependent nucleosome sliding or eviction to expose transcription factor binding sites. This activity is indispensable for maintaining open chromatin configurations at promoters and enhancers of lineage-specific genes [4] [7].

Pathophysiological Implications of BRD9 Dysregulation in Oncology and Metabolic Disorders

BRD9 dysregulation is increasingly implicated in human diseases, particularly cancer and metabolic disorders. In oncology, BRD9 exhibits context-dependent roles as either an oncogene or tumor suppressor. For example, in acute myeloid leukemia (AML), BRD9 sustains STAT5 signaling to promote cell proliferation, while in melanoma, its loss triggers aberrant ncBAF distribution, driving tumorigenesis. BRD9 also governs metabolic reprogramming in solid tumors. Colon adenocarcinoma (COAD) cells exploit BRD9 to enhance glycolytic flux by epigenetically activating enzymes like enolase 2 (ENO2) and aldolase C (ALDOC) via H3K27ac modifications. Similarly, prostate cancer (PCa) utilizes BRD9 to induce glycogen phosphorylase L (PYGL), diverting glucose into the pentose phosphate pathway (PPP) to generate NADPH and mitigate oxidative stress during castration-resistant progression. These findings position BRD9 as a critical node in disease pathogenesis [5] [7] [8].

Properties

Product Name

BI-7273

IUPAC Name

4-[4-[(dimethylamino)methyl]-3,5-dimethoxyphenyl]-2-methyl-2,7-naphthyridin-1-one

Molecular Formula

C20H23N3O3

Molecular Weight

353.4 g/mol

InChI

InChI=1S/C20H23N3O3/c1-22(2)11-17-18(25-4)8-13(9-19(17)26-5)16-12-23(3)20(24)15-10-21-7-6-14(15)16/h6-10,12H,11H2,1-5H3

InChI Key

RBUYFHLQNPJMQM-UHFFFAOYSA-N

SMILES

CN1C=C(C2=C(C1=O)C=NC=C2)C3=CC(=C(C(=C3)OC)CN(C)C)OC

Solubility

Soluble in DMSO

Synonyms

BI-7273; BI 7273; BI7273.

Canonical SMILES

CN1C=C(C2=C(C1=O)C=NC=C2)C3=CC(=C(C(=C3)OC)CN(C)C)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.